![molecular formula C24H21ClN4O3 B2835670 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide CAS No. 923140-82-3](/img/no-structure.png)
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide” is a complex organic molecule . It has a molecular formula of C24H21ClN4O3 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . An expeditious synthesis was optimized by varying solvents, catalysts, and the use of microwave irradiation . The best conditions were found to be using DMF as a solvent, I2 (10 mol%) and a 30 minutes reaction time compared to 15 h for classic conventional heating .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups . It includes a pyrido[3,2-d]pyrimidin-1(2H)-yl group, a chlorobenzyl group, and a 2,4-dimethylphenyl group .Scientific Research Applications
Heterocyclic Compounds in Drug Development
Heterocyclic derivatives, including pyrido[3,2-d]pyrimidines, are frequently explored for their pharmacological potentials. The structural features of such compounds contribute significantly to their interaction with biological targets. For instance, compounds with pyrimidine bases are investigated for their antimicrobial and anti-inflammatory properties. A study by Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones with antimicrobial activities, highlighting the potential of such structures in developing new antimicrobial agents (Hossan et al., 2012).
Molecular Docking and Anticancer Studies
Molecular docking studies are crucial for understanding the interaction between synthetic compounds and biological receptors. Sharma et al. (2018) conducted a synthesis and in silico modeling study of an anticancer drug, showcasing the importance of structural analysis in drug development (Sharma et al., 2018).
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with barbituric acid to form 4-chlorobenzylbarbituric acid, which is then reacted with N-(2,4-dimethylphenyl)acetamide to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "barbituric acid", "N-(2,4-dimethylphenyl)acetamide" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with barbituric acid in the presence of a base such as potassium hydroxide to form 4-chlorobenzylbarbituric acid.", "Step 2: Reaction of 4-chlorobenzylbarbituric acid with N-(2,4-dimethylphenyl)acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide." ] } | |
CAS RN |
923140-82-3 |
Product Name |
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide |
Molecular Formula |
C24H21ClN4O3 |
Molecular Weight |
448.91 |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H21ClN4O3/c1-15-5-10-19(16(2)12-15)27-21(30)14-28-20-4-3-11-26-22(20)23(31)29(24(28)32)13-17-6-8-18(25)9-7-17/h3-12H,13-14H2,1-2H3,(H,27,30) |
InChI Key |
UURGQAQYSALWHP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



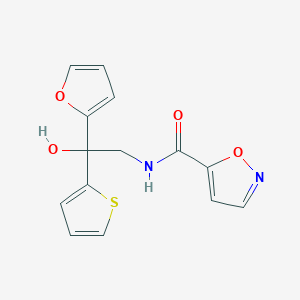
![butyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2835590.png)
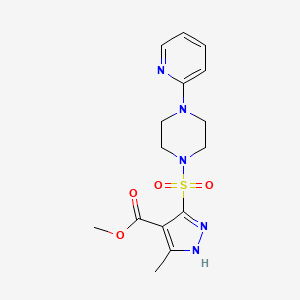

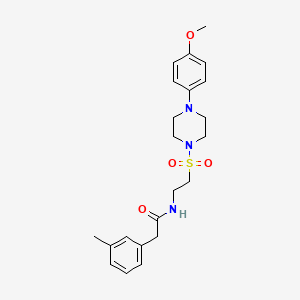
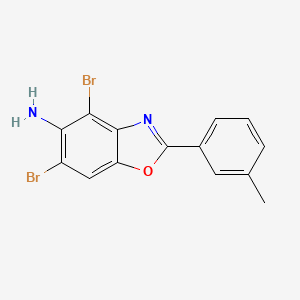


![N-cyclopentyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B2835601.png)


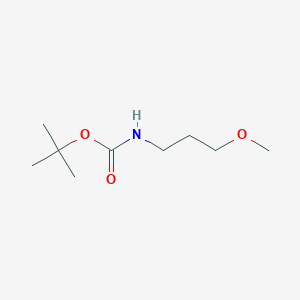

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2835608.png)